molecular formula C24H37NO2 B1662480 Docosahexaenoyl Ethanolamide CAS No. 162758-94-3

Docosahexaenoyl Ethanolamide

Cat. No. B1662480
M. Wt: 371.6 g/mol
InChI Key: GEEHOLRSGZPBSM-KUBAVDMBSA-N
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Description

Docosahexaenoyl Ethanolamide (DHEA) is a lipid signaling molecule present in the brain and retina at concentrations similar to those for arachidonoyl ethanolamide . It binds to the rat brain CB1 receptor with a Ki of 324 nM and exhibits anti-inflammatory and organ protective activity .


Synthesis Analysis

DHEA is an endogenously produced n-3 PUFA derivative . It is synthesized from the dietary omega-3 docosahexaenoic acid (DHA) in the human body . The synthesis process involves heating at specific temperatures for a certain duration .


Chemical Reactions Analysis

DHEA is not the end product but undergoes further oxygenation by enzymes like CYP450 and LOX-15 . It also interacts with the oxygenation enzyme cyclooxygenase 2 (COX-2) .


Physical And Chemical Properties Analysis

DHEA has an empirical formula of C24H37NO2 and a molecular weight of 371.56 .

Scientific Research Applications

Neuroinflammation and Traumatic Brain Injury

  • Scientific Field : Neurology
  • Application Summary : DHEA has been found to regulate leukocyte motility, which is crucial in neuroinflammation and traumatic brain injury. It produces a series of novel bioactive oxygenated products that can amplify tissue damage .
  • Methods of Application : The identification of these bioactive products was done using LC-UV-MS-MS-based lipidomics in tandem with functional single-cell screening in microfluidic chambers .
  • Results : The study identified 10,17-dihydroxydocosahexaenoyl ethanolamide (10,17-diHDHEA) and 15-hydroxy-16(17)-epoxy-docosapentaenoyl ethanolamide (15-HEDPEA), each of which was an agonist of recombinant CB2 receptors .

Allergy Mitigation

  • Scientific Field : Immunology
  • Application Summary : DHEA has been found to mitigate IgE-mediated allergic reactions by inhibiting mast cell degranulation and regulating allergy-related immune cells .
  • Methods of Application : The study used rat basophilic leukemia RBL-2H3 cells and bone marrow-derived mast cells to test the effects of DHEA. It also used a mouse model of pollinosis to test the effects in vivo .
  • Results : DHEA was found to suppress degranulation of the cells in a dose-dependent manner without cytotoxicity. It also suppressed IgE-mediated passive cutaneous anaphylaxis reaction in mice .

Endocannabinoid System Regulation

  • Scientific Field : Endocrinology
  • Application Summary : Endocannabinoids and related compounds like DHEA exert various effects on cerebral functions, neuroinflammation, reproduction, hedonic eating behavior, nociception and pain, immunomodulation, and tumor growth and angiogenesis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Glucose Homeostasis Improvement

  • Scientific Field : Endocrinology
  • Application Summary : DHEA improves glucose uptake and reduces excessive lipid accumulation, making it an attractive application for maintaining healthy muscle glucose sensitivity .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Breast Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : DHEA has shown promising effects in the treatment of breast cancer. It has been found to have antitumor activity, which can be attributed to its direct impact on breast cancer cells and also due to its conversion into various metabolites .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Anti-Inflammatory and Organ-Protective Properties

  • Scientific Field : Immunology
  • Application Summary : DHEA oxidative metabolism produces potent novel molecules with anti-inflammatory and organ-protective properties .
  • Methods of Application : The identification of these bioactive products was done using LC-MS-MS-based lipidomics in tandem with functional single-cell screening in newly engineered microfluidic chambers and in vivo systems .
  • Results : The study identified a series of novel bioactive oxygenated DHEA-derived products that regulated leukocyte motility .

Breast Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : DHEA has shown promising effects in the treatment of breast cancer. It has been found to have antitumor activity, which can be attributed to its direct impact on breast cancer cells and also due to its conversion into various metabolites .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Anti-Inflammatory and Organ-Protective Properties

  • Scientific Field : Immunology
  • Application Summary : DHEA oxidative metabolism produces potent novel molecules with anti-inflammatory and organ-protective properties .
  • Methods of Application : The identification of these bioactive products was done using LC-MS-MS-based lipidomics in tandem with functional single-cell screening in newly engineered microfluidic chambers and in vivo systems .
  • Results : The study identified a series of novel bioactive oxygenated DHEA-derived products that regulated leukocyte motility .

Safety And Hazards

DHEA is highly flammable and causes serious eye irritation . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

DHEA has shown promising anti-allergic activity as it inhibits mast cell degranulation and modulates other immune cells . It has also been found to reduce CCL5 secretion in triple-negative breast cancer cells, affecting tumor progression and macrophage recruitment . These findings suggest that DHEA could be a promising treatment option against allergies and certain types of cancer .

properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHOLRSGZPBSM-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678596
Record name N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docosahexaenoyl Ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Docosahexaenoyl Ethanolamide

CAS RN

162758-94-3
Record name Synaptamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162758-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosahexaenoyl Ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
460
Citations
R Yang, G Fredman, S Krishnamoorthy… - Journal of Biological …, 2011 - ASBMB
… lipidomics in tandem with functional screening at the single-cell level in microfluidic chambers, we identified a series of novel bioactive oxygenated docosahexaenoyl ethanolamide- (…
Number of citations: 97 www.jbc.org
I de Bus, S van Krimpen, GJ Hooiveld… - … et Biophysica Acta (BBA …, 2021 - Elsevier
Docosahexaenoyl ethanolamide (DHEA), the ethanolamine conjugate of the n-3 long chain polyunsaturated fatty acid docosahexaenoic acid, is endogenously present in the human …
Number of citations: 9 www.sciencedirect.com
G Augimeri, M Fiorillo, C Morelli, S Panza, C Giordano… - Cancers, 2023 - mdpi.com
… First, we examined the effects of the ethanolamide derivative of DHA, docosahexaenoyl ethanolamide (DHEA), on cell viability of both triple-negative MDA-MB-231 and MDA-MB-436 …
Number of citations: 3 www.mdpi.com
K Nishi, Y Kanayama, IH Kim, A Nakata, H Nishiwaki… - Scientific Reports, 2019 - nature.com
… In the present study, we found that docosahexaenoyl ethanolamide (DHEA), a metabolite of DHA produced in the human body, exerts the anti-allergic activity in vitro and in vivo. DHEA …
Number of citations: 16 www.nature.com
AC Kendall, SM Pilkington, G Sassano… - British Journal of …, 2016 - academic.oup.com
Background Sodium lauryl sulfate (SLS) and ultraviolet radiation (UVR) are two commonly encountered cutaneous inflammatory stimuli. Differing histopathological and clinical features …
Number of citations: 26 academic.oup.com
IA de Bus - 2021 - research.wur.nl
… In this thesis the metabolism and anti-inflammatory properties of the endogenously produced n-3 PUFA derivative docosahexaenoyl ethanolamide (DHEA) are described. In chapter 2 a …
Number of citations: 4 research.wur.nl
MM Ghanbari, AG Loron, M Sayyah - Brain Research Bulletin, 2021 - Elsevier
… Effect of docosahexaenoic acid, docosahexaenoyl ethanolamide, and eicosapentaenoyl ethanolamide on the threshold of clonic seizures induced by PTZ in mice. The seizure threshold …
Number of citations: 7 www.sciencedirect.com
J Kim, ME Carlson, BA Watkins - Frontiers in physiology, 2014 - frontiersin.org
Skeletal muscle is a major storage site for glycogen and a focus for understanding insulin resistance and type-2-diabetes. New evidence indicates that overactivation of the peripheral …
Number of citations: 39 www.frontiersin.org
M Alhouayek, P Bottemanne, A Makriyannis… - … et Biophysica Acta (BBA …, 2017 - Elsevier
N-acylethanolamines (NAEs) such as N-palmitoylethanolamine and anandamide are endogenous bioactive lipids having numerous functions, including the control of inflammation. …
Number of citations: 44 www.sciencedirect.com
SW Park, JH Hah, SM Oh, WJ Jeong, MW Sung - BMC cancer, 2016 - Springer
… In this study, using HNSCC cell lines, we examined the anti-cancer effects and the mechanisms of action of docosahexaenoyl ethanolamide (DHEA) and N-arachidonoyl-L-alanine (…
Number of citations: 23 link.springer.com

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